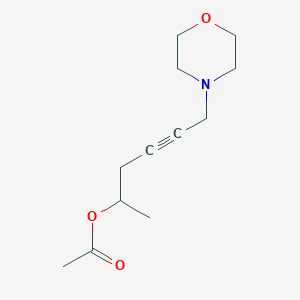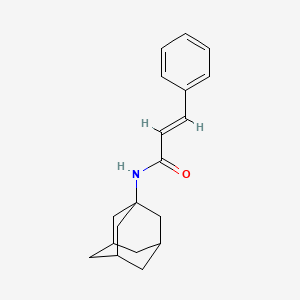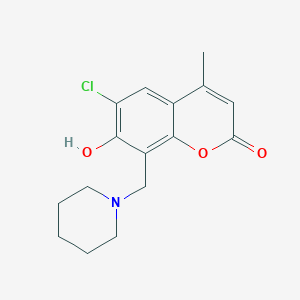
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate, also known as MPA, is a chemical compound that has been studied for its potential use in scientific research. MPA is a derivative of the compound propargyl alcohol and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is not fully understood, but it is believed to work through the inhibition of key enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate in scientific research is its relatively low toxicity. In addition, this compound is stable and can be easily synthesized in the lab. However, one limitation is that this compound has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate. One area of interest is in the development of new anti-cancer therapies based on this compound and its derivatives. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, there is potential for the development of new neuroprotective agents based on this compound and its ability to increase BDNF levels.
Métodos De Síntesis
The synthesis of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate typically involves a multi-step process that begins with the reaction of propargyl alcohol with methyl iodide to form 1-methyl-3-propargyloxy-2-iodopropane. This intermediate is then reacted with morpholine to form 1-methyl-5-(4-morpholinyl)-3-propargyloxy-2-iodobenzene. Finally, the iodine atom is replaced with an acetate group using acetic anhydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor properties. In addition, this compound has been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
6-morpholin-4-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(16-12(2)14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERGOAAPVUIYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)

![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)





![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)

![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)